1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one
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Overview
Description
1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H17BrO2 It is characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and cyclopentylmethanol.
Reaction Conditions: The key step involves the formation of the cyclopentylmethoxy group through an etherification reaction
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The products depend on the specific reaction conditions and reagents used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: It can affect signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(5-Bromo-2-methoxyphenyl)adamantane and other brominated phenyl derivatives.
Uniqueness: The presence of the cyclopentylmethoxy group and the specific substitution pattern on the phenyl ring make it distinct from other compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
1-[5-bromo-2-(cyclopentylmethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10(16)13-8-12(15)6-7-14(13)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAFUCREQLGWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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